Dimethyl methoxy(phenyl)methylphosphonate

描述

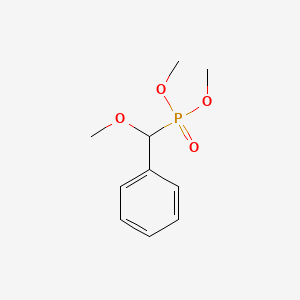

Dimethyl methoxy(phenyl)methylphosphonate is an organophosphorus compound with the chemical formula C₉H₁₃O₄P. It is a colorless liquid primarily used as a flame retardant and in various industrial applications. This compound is known for its stability and versatility in chemical reactions.

准备方法

Dimethyl methoxy(phenyl)methylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane, via the Michaelis–Arbuzov reaction . This reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yields and purity.

化学反应分析

Dimethyl methoxy(phenyl)methylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it into phosphine oxides.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as thionyl chloride to produce methylphosphonic acid dichloride.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and various acids and bases. The major products formed from these reactions are phosphonic acids, phosphine oxides, and methylphosphonic acid dichloride.

科学研究应用

Dimethyl methoxy(phenyl)methylphosphonate has a wide range of scientific research applications:

Biology: The compound is used in the development of chemical sensors for detecting organophosphorus compounds.

Medicine: It serves as a simulant for chemical agents in the testing of protective equipment and materials.

Industry: It is employed as a flame retardant in various materials, including textiles and plastics.

作用机制

The mechanism of action of dimethyl methoxy(phenyl)methylphosphonate involves its ability to act as a flame retardant by releasing phosphoric acid upon heating, which helps to form a protective char layer on the material’s surface. This char layer acts as a barrier, preventing further combustion. Additionally, the compound can generate reactive intermediates that interact with free radicals, inhibiting the propagation of the flame.

相似化合物的比较

Dimethyl methoxy(phenyl)methylphosphonate can be compared with other similar compounds, such as:

Dimethyl methylphosphonate: Both compounds are used as flame retardants, but this compound has a higher thermal stability.

Diethyl methylphosphonate: This compound is also used in flame retardants but has different solubility properties and reactivity.

Trimethyl phosphite: While used in similar applications, trimethyl phosphite is more reactive and less stable than this compound.

These comparisons highlight the unique properties of this compound, such as its higher thermal stability and versatility in chemical reactions.

生物活性

Dimethyl methoxy(phenyl)methylphosphonate (DMMP) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article explores the biological activity of DMMP, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure:

DMMP is characterized by the presence of a methoxy group and a phenyl group attached to a methylphosphonate backbone. Its chemical formula is .

Mechanism of Action:

As an organophosphorus compound, DMMP interacts with biological targets primarily through the phosphorus atom, which can form strong covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism is similar to other organophosphates, which are known to inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters in synaptic clefts.

Pharmacokinetics

The pharmacokinetic profile of DMMP indicates that it is likely absorbed through the gastrointestinal tract when ingested. It is distributed throughout the body, metabolized predominantly in the liver, and excreted via urine. The compound's lipophilicity suggests it can cross cellular membranes, contributing to its bioactivity.

Enzyme Inhibition

Research has shown that DMMP exhibits significant enzyme inhibitory activity. Notably, it has been studied for its potential to inhibit:

- Inositol Monophosphatase: This enzyme plays a crucial role in phosphoinositide signaling pathways, which are vital for various cellular processes.

- HIV Protease: Inhibition of this enzyme could provide therapeutic avenues for treating HIV infections.

These activities suggest that DMMP may have implications in treating diseases related to phosphonate metabolism and viral infections.

1. Enzyme Inhibition Studies

A study highlighted the inhibitory effects of DMMP on inositol monophosphatase, demonstrating a dose-dependent relationship with IC50 values indicating effective inhibition at micromolar concentrations. This suggests potential therapeutic applications in conditions where inositol signaling is dysregulated .

2. Sensor Development

Recent advancements have utilized DMMP as a template for developing sensitive molecularly imprinted polymers (MIPs) for detecting chemical warfare agents. These MIPs exhibited remarkable selectivity and sensitivity towards DMMP, achieving detection limits as low as 80 ppb within one minute . This research underscores the compound's relevance not only in biological contexts but also in environmental monitoring.

Applications in Medicine and Industry

DMMP's biological activity extends beyond basic research into practical applications:

- Therapeutic Agent Development: Ongoing research aims to explore its role as a therapeutic agent against diseases linked to abnormal phosphonate metabolism.

- Industrial Uses: Beyond its biological applications, DMMP is employed as a flame retardant and plasticizer in various industrial processes .

Summary of Key Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Mechanism | Inhibits enzymes via covalent bonding with nucleophiles |

| Pharmacokinetics | Absorbed orally, metabolized in liver, excreted via urine |

| Biological Activities | Enzyme inhibition (inositol monophosphatase, HIV protease) |

| Applications | Therapeutic agent development, industrial uses (flame retardants) |

属性

IUPAC Name |

[dimethoxyphosphoryl(methoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-12-10(15(11,13-2)14-3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFQVZPOBWHIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396902 | |

| Record name | dimethyl methoxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-45-5 | |

| Record name | dimethyl methoxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。